1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

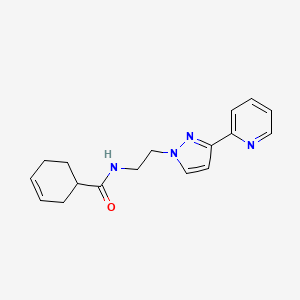

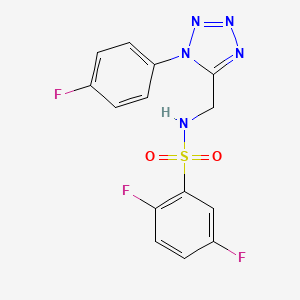

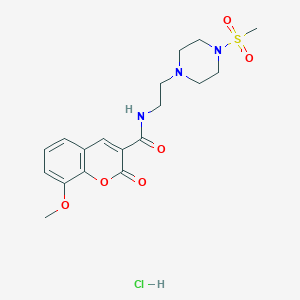

1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is a chemical compound with the empirical formula C11H13FN2O3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [O-]N+C=C1)=C1N(CCC2)CC2O)=O . The InChI key for this compound is PUEOIIRRWGCFQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 240.23 . It is a solid substance .Wissenschaftliche Forschungsanwendungen

Reversible Fluorescence Probe Development

A study by Wang, Ni, and Shao (2016) in "Talanta" demonstrated the synthesis of a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group into a 7-nitrobenzoxadiazole (NBD) fluorophore. This probe was developed based on the reversible redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA). It displayed sensitive and selective On-Off-On fluorescent responses to ClO(-)/AA and was successfully applied to monitor the ClO(-)/AA redox cycle in living HeLa cells under physiological conditions (Wang, Ni, & Shao, 2016).

Corrosion Inhibition Studies

Kaya et al. (2016) in the "Journal of The Taiwan Institute of Chemical Engineers" explored the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, they investigated the global reactivity parameters and adsorption behaviors of these derivatives on Fe surfaces. The study revealed a correlation between these parameters and the inhibition efficiencies, providing insights into the application of piperidine derivatives in corrosion protection (Kaya et al., 2016).

Photostability and Photodegradation of Pharmaceuticals

Fasani et al. (2006) in "The Journal of Organic Chemistry" examined the intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines, which can be structurally related to 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol. They studied the photolability of these compounds, which are often used as drugs, and found that the fluorescence is quenched in nitrophenyl derivatives due to intramolecular electron transfer. This research highlights the importance of understanding photostability and photodegradation mechanisms in the development of pharmaceuticals (Fasani, Fagnoni, Dondi, & Albini, 2006).

Wirkmechanismus

While the specific mechanism of action for 1-(3-Fluoro-2-nitrophenyl)piperidin-4-ol is not available, related compounds such as piperidin-4-ol derivatives have been evaluated for their potential treatment of HIV . These compounds are believed to act as antagonists of the CCR5 receptor, which is essential for HIV-1 entry into cells .

Eigenschaften

IUPAC Name |

1-(3-fluoro-2-nitrophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-9-2-1-3-10(11(9)14(16)17)13-6-4-8(15)5-7-13/h1-3,8,15H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWPNGIZNNUZHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C(=CC=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-3-(dimethylamino)prop-2-enoyl]-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one](/img/structure/B2986284.png)

![2-(4-methylphenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2986292.png)

![2-(4-fluorophenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2986293.png)

![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)

![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)